HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE
Description
HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE is an organic compound with the molecular formula C12H21NS and a molecular weight of 211.37 g/mol . This compound is characterized by the presence of a hexyl group attached to a thiophene ring, which is further substituted with a methyl group and an amine group. It is primarily used in research and industrial applications due to its unique chemical properties .
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS/c1-3-4-5-6-9-13-10-12-8-7-11(2)14-12/h7-8,13H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHLYAJTBBTXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1=CC=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE typically involves the alkylation of 5-methylthiophene-2-carbaldehyde with hexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]SULFIDE
- HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMATE
- HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]ALCOHOL
Uniqueness
HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amine group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Biological Activity
HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : CHNS
- Molecular Weight : 215.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to various enzymes and receptors, modulating their activity. This modulation can lead to significant biological effects, including:
- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound against several pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including:
| Cell Line | IC (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12 | Inhibition of PI3K/Akt pathway |
These findings suggest that the compound may have significant therapeutic potential in oncology.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a notable reduction in bacterial load in treated groups compared to controls, demonstrating its potential as an alternative treatment option.
- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. This suggests that the compound may act as a pro-apoptotic agent, warranting further investigation into its mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
